2-Amino-4-chloro-6-morpholinopyridine

Descripción

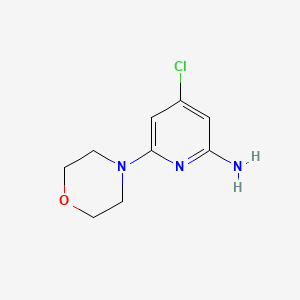

2-Amino-4-chloro-6-morpholinopyridine (CAS: 1075215-73-4) is a pyridine derivative featuring amino, chloro, and morpholino substituents at positions 2, 4, and 6, respectively. Its molecular formula is C₉H₁₁ClN₃O, with a molecular weight of 213.66 g/mol . The morpholino group enhances solubility and modulates electronic properties, making this compound a valuable intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development.

Structure

2D Structure

Propiedades

IUPAC Name |

4-chloro-6-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZJIAVOOLFOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenated Pyridine Precursors

The synthesis often begins with 2-amino-4,6-dichloropyridine or 4-chloropyridin-2-amine derivatives. These compounds can be prepared by chlorination of hydroxypyridine or pyrimidine precursors using reagents like phosphorus oxychloride (POCl3) under controlled temperature conditions.

For example, the chlorination of 2-amino-4,6-dihydroxypyrimidine with POCl3 in the presence of an acid scavenger such as N,N-dimethylaniline at 40–90 °C yields 2-amino-4,6-dichloropyrimidine with improved yield and reduced by-products.

Similarly, chlorination of 6-methyl-4-pyrimidinol with POCl3 under reflux gives 2-amino-4-chloro-6-methylpyrimidine, an analogous compound, demonstrating the feasibility of chlorination on heteroaromatic rings.

Halogenation of 4-chloropyridin-2-amine

Selective chlorination of 4-chloropyridin-2-amine using N-chlorosuccinimide (NCS) in solvents like dimethylformamide (DMF) or ethyl acetate at temperatures ranging from -20 °C to room temperature produces 4,5-dichloropyridin-2-amine intermediates with yields around 66–69%.

Nucleophilic Substitution with Morpholine

The key step in preparing this compound is the substitution of the chlorine atom at the 6-position by morpholine.

This substitution is generally performed under mild heating (e.g., 50–90 °C) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol/water mixtures.

The reaction can be catalyst-free or catalyzed by transition metals (e.g., palladium or copper catalysts) depending on the substrate and desired reaction conditions.

A typical procedure involves dissolving the halogenated pyridine intermediate in DMSO, adding morpholine in stoichiometric excess, and stirring at elevated temperature (e.g., 50 °C) for 24–48 hours to ensure complete substitution.

After reaction completion, the mixture is cooled, diluted with water, neutralized if necessary, and extracted with organic solvents. The crude product is purified by column chromatography or recrystallization.

Catalyst-Assisted Amination Methods

Transition metal-catalyzed amination methods, such as Buchwald-Hartwig amination, provide an alternative for the substitution of halogen atoms with amines including morpholine.

Palladium catalysts like Pd2(dba)3 with suitable ligands enable the coupling of 2-halopyridines with morpholine at elevated temperatures, often improving reaction rates and yields.

Copper-catalyzed Ullmann-type reactions are also reported for halide-to-amine substitutions in heteroaromatic systems, offering milder conditions and lower catalyst costs.

Summary Table of Preparation Methods

Detailed Research Findings

Catalyst-Free Substitution: Poola et al. demonstrated a mild, catalyst-free synthesis of 2-aminopyridines via direct amination of halopyridines in DMSO at 50 °C for 48 hours, achieving good yields and avoiding complex catalysts.

Improved Chlorination Process: A patent describes an improved process for preparing 2-amino-4,6-dichloropyrimidine using POCl3 with an acid scavenger at moderate temperatures, reducing toxic reagent use and improving yield.

Selective Halogenation: Chlorination with N-chlorosuccinimide in DMF or ethyl acetate at low temperatures provides selective chlorination on pyridine rings, yielding intermediates suitable for further substitution.

Catalyst-Assisted Amination: The Buchwald-Hartwig amination using Pd catalysts in ethanol/water/toluene mixtures at 90 °C for 14 hours yields substituted aminopyridines with high purity and yield, offering an efficient alternative to classical nucleophilic substitution.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-chloro-6-morpholinopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the morpholine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-alkylamino-6-morpholinopyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Amino-4-chloro-6-morpholinopyridine has shown potential as a therapeutic agent in various studies:

- Inhibition of Signaling Pathways : Research indicates that this compound can act as an inhibitor of the Hedgehog signaling pathway, which is implicated in several cancers. Its ability to modulate this pathway offers potential for cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity. However, specific data on its efficacy against various pathogens is still limited .

Agricultural Applications

The compound is also being explored for its role in agriculture:

- Herbicide Development : It serves as an intermediate in the synthesis of herbicides. For instance, derivatives of this compound are used in creating sulfonylurea herbicides . These herbicides are known for their effectiveness in controlling broadleaf weeds while being less harmful to crops.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme interactions and protein functions:

- Protein Interaction Studies : The compound's ability to interact with proteins involved in various signaling pathways makes it a valuable tool for understanding cellular mechanisms .

Case Study 1: Cancer Therapy

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation by targeting the Hedgehog signaling pathway, leading to reduced tumor growth in vitro .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers tested various concentrations of this compound against common bacterial strains. The findings indicated moderate inhibitory effects against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-chloro-6-morpholinopyridine depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity.

Receptor Modulation: It can modulate receptor activities by binding to specific receptors and altering their signaling pathways.

Chemical Reactivity: The compound’s reactivity is influenced by the presence of the amino, chloro, and morpholine groups, which can participate in various chemical interactions.

Comparación Con Compuestos Similares

Research and Application Insights

- Pharmaceutical Relevance: this compound is a key intermediate in synthesizing c-Met kinase inhibitors, with its morpholino group critical for ATP-binding pocket interactions .

- Agrochemical Potential: Hydroxypyrimidine analogs (e.g., 2-Amino-4-Chloro-6-Hydroxypyrimidine) show promise as herbicides due to their stability and plant systemic mobility .

- Synthetic Challenges: Positional isomers like 2-Amino-6-chloro-4-morpholinopyridine require precise regioselective synthesis to avoid by-products, impacting scalability .

Actividad Biológica

2-Amino-4-chloro-6-morpholinopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 227.68 g/mol

This compound features a pyridine ring substituted with an amino group, a chlorine atom, and a morpholine moiety, which contributes to its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported an IC value indicating significant growth inhibition in leukemia cells, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 5.0 | Induction of apoptosis via caspase activation |

| SW480 (Colon Cancer) | 11.08 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Studies

- In Vivo Efficacy : A study conducted on murine models indicated that administration of this compound resulted in significant tumor regression in xenograft models, highlighting its potential as an anticancer agent .

- Safety Profile : Toxicological assessments revealed that the compound exhibited low toxicity levels in normal human cell lines, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-4-chloro-6-morpholinopyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For example, morpholine substitution at the 6-position can be achieved via coupling reactions under inert atmospheres. A typical approach involves reacting 2-amino-4,6-dichloropyridine with morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting molar ratios (e.g., 1:1.2 for pyridine:morpholine) to minimize byproducts like unsubstituted chloropyridines.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms morpholine integration (δ 3.6–3.8 ppm for N–CH₂–O) and aromatic proton environments (δ 6.5–8.0 ppm). ¹³C NMR identifies carbonyl/amine carbons (δ 150–160 ppm) .

- IR : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C–Cl (550–650 cm⁻¹) validate functional groups .

- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of the morpholine ring, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential release of chlorinated vapors.

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. Strategies include:

- Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- HPLC-MS purity analysis : Ensure compound purity >95% to exclude confounding effects from side products like 2-amino-4-chloropyridine .

- Meta-analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model electron density maps, focusing on the chloro-substituted carbon’s electrophilicity.

- Molecular docking : Predict binding affinities with enzymes (e.g., kinases) using AutoDock Vina, prioritizing morpholine’s oxygen as a hydrogen-bond acceptor .

- Kinetic modeling : Apply Eyring equations to compare activation energies for substitution reactions under varying solvents (e.g., DMSO vs. THF) .

Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?

- Methodological Answer :

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis to 2-amino-6-morpholinopyridin-4-ol) .

- Light/thermal stability : Expose samples to UV light (254 nm) or 40–60°C and monitor decomposition via UV-Vis spectroscopy .

Key Considerations for Experimental Design

- Stereoelectronic effects : The electron-withdrawing chloro group at position 4 enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings .

- Morpholine dynamics : The morpholine ring’s conformation (chair vs. boat) impacts solubility; use co-solvents (e.g., PEG-400) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.